rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans
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Overview
Description
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities. The presence of bromine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated aromatic compounds and pyrrolidine derivatives.
Reaction Conditions: The key steps include bromination reactions, cyclization, and purification processes. Common reagents used in these reactions include bromine, catalysts, and solvents like dichloromethane.
Industrial Production: On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine-2,5-diones.
Scientific Research Applications
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for diseases where brominated compounds show efficacy.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans can be compared with other similar compounds such as:
3-chloro-4-(4-chlorophenyl)pyrrolidine-2,5-dione: Similar in structure but with chlorine atoms instead of bromine, affecting its reactivity and biological activity.
3-iodo-4-(4-iodophenyl)pyrrolidine-2,5-dione:
3-fluoro-4-(4-fluorophenyl)pyrrolidine-2,5-dione: Fluorine atoms provide different reactivity and biological interactions compared to bromine.
The uniqueness of this compound lies in its specific brominated structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1807901-54-7 |
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Molecular Formula |
C10H7Br2NO2 |
Molecular Weight |
333 |
Purity |
95 |
Origin of Product |
United States |
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